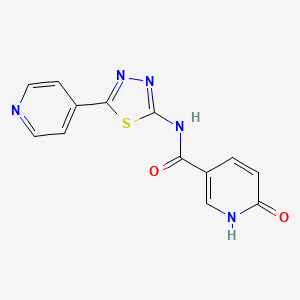

6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide

Description

6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone substituted with a hydroxyl group at the 6-position and a 1,3,4-thiadiazol-2-yl moiety linked via an amide bond. This structural combination suggests applications in antimicrobial and biofilm-inhibiting therapies, as thiadiazole and pyridine derivatives are well-documented for their pharmacological activities .

Properties

Molecular Formula |

C13H9N5O2S |

|---|---|

Molecular Weight |

299.31 g/mol |

IUPAC Name |

6-oxo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C13H9N5O2S/c19-10-2-1-9(7-15-10)11(20)16-13-18-17-12(21-13)8-3-5-14-6-4-8/h1-7H,(H,15,19)(H,16,18,20) |

InChI Key |

KFLMJFQTRRKNRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |

Origin of Product |

United States |

Biological Activity

6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

- Molecular Formula : C13H9N5O2S

- Molecular Weight : 299.31 g/mol

- CAS Number : 1801235-16-4

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has shown inhibitory effects on lipoxygenase enzymes, which are implicated in the progression of various cancers. Specifically, it targets 15-lipoxygenase-1, which is associated with neoplastic diseases such as colorectal and pancreatic cancers .

- Induction of Apoptosis : Similar to other compounds containing the 1,3,4-thiadiazole moiety, this compound may induce apoptosis in cancer cells through various pathways. Previous studies have indicated that such derivatives can trigger apoptosis via mitochondrial pathways and caspase activation .

- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at specific phases (e.g., G0-G1), which is critical for inhibiting cancer cell proliferation .

Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| PC3 (Prostate) | 10.5 | |

| HT29 (Colorectal) | 12.0 | |

| SKNMC (Neuroblastoma) | 15.0 | |

| MCF-7 (Breast) | 8.0 |

Case Studies

- Study on Lipoxygenase Inhibition : A study focused on the enzyme inhibitory activity against 15-lipoxygenase showed that derivatives similar to this compound exhibited significant inhibition rates compared to standard chemotherapeutics like doxorubicin .

- Apoptosis Induction in MCF-7 Cells : Another research effort demonstrated that this compound could effectively induce apoptosis in MCF-7 cells through caspase-dependent pathways. Flow cytometry results indicated a dose-dependent increase in apoptotic cells upon treatment with this compound .

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

Several 1,3,4-thiadiazole derivatives share structural similarities with the target compound, differing primarily in substituents on the thiadiazole ring and phenoxy/acetyl groups (Table 1).

Key Observations :

- Substituent Effects : Aromatic substituents (e.g., benzylthio in 5h) correlate with lower melting points (133–135°C) compared to aliphatic groups (e.g., methylthio in 5f: 158–160°C), likely due to reduced crystallinity .

- Yield Trends : Benzylthio derivatives (e.g., 5h, 88% yield) are synthesized more efficiently than ethylthio analogs (e.g., 5g, 78%), suggesting steric or electronic advantages during coupling reactions .

Thiazole vs. Thiadiazole Derivatives

The compound N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (, Figure 1) replaces the thiadiazole ring with a thiazole. Key differences include:

Benzothiazole and Nicotinic Acid Hybrids

Compounds such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide () feature benzothiazole rings linked to nicotinic acid derivatives. Comparisons include:

- Hydrazide vs. Amide Linkages : Hydrazide groups () may improve solubility but reduce metabolic stability compared to the amide bond in the target compound .

- Biological Activity : Benzothiazole derivatives exhibit antifungal and anticancer properties, whereas thiadiazole-pyridine hybrids (e.g., the target compound) are prioritized for antibacterial applications .

Bis-Thiadiazole Derivatives

Bis-thiadiazolylphenyl methanones (C1–C4 in ) contain dual thiadiazole rings connected via a ketone bridge. These compounds demonstrate:

- Enhanced Biofilm Inhibition: C1 (cyclohexylamino-substituted) reduced Pseudomonas aeruginosa biofilm formation by 70% at 16 µg/mL, outperforming mono-thiadiazole analogs .

- ADMET Profile : The target compound’s pyridinyl group may improve aqueous solubility compared to bis-thiadiazoles, which exhibit moderate LogP values (2.8–3.5) .

Urea-Functionalized Thiadiazoles

The urea derivative N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea () highlights the impact of non-amide functional groups:

- Polarity and Binding : Urea groups increase hydrogen-bonding capacity but may reduce membrane permeability compared to the hydroxynicotinamide moiety .

Research Findings and Implications

- Antimicrobial Potency : Thiadiazole-pyridine hybrids are hypothesized to target bacterial efflux pumps or DNA gyrase, akin to bis-thiadiazoles (). The hydroxyl group in the target compound could enhance binding to hydrophilic enzyme pockets .

- Synthetic Feasibility : High-yield routes for benzylthio-thiadiazoles (e.g., 5h, 88% yield) suggest scalable synthesis for the target compound if similar coupling strategies are employed .

- Thermal Stability : Aliphatic substituents (e.g., methylthio in 5f) improve melting points, but aromatic groups (e.g., pyridinyl) may optimize bioactivity despite lower crystallinity .

Preparation Methods

Thiosemicarbazide Intermediate Formation

- The key intermediate, thiosemicarbazide, is synthesized by reacting an isothiocyanate derivative with a hydrazide.

- The isothiocyanate is typically prepared by treating commercially available amines with thiophosgene.

- The hydrazide is obtained from the corresponding carboxylic acid via esterification followed by hydrazine hydrate treatment.

Cyclization to Form the 1,3,4-Thiadiazole Ring

- The thiosemicarbazide undergoes cyclization under acidic conditions (e.g., treatment with p-toluenesulfonic acid) to form the 1,3,4-thiadiazole ring.

- Alternative cyclization methods include dehydrative or desulfurative processes using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or oxidative desulfurization with o-iodoxybenzoic acid (IBX).

Synthesis of the Nicotinamide Derivative

- The hydroxy-substituted nicotinamide is typically prepared by functionalizing nicotinic acid derivatives.

- The 6-hydroxy group is introduced via nucleophilic substitution or direct hydroxylation of a suitable pyridine precursor.

- The carboxylic acid group of nicotinic acid is then converted into the corresponding amide by reaction with amines or by coupling agents such as EDC and hydroxybenzotriazole (HOBt).

Coupling of the Thiadiazole and Nicotinamide Units

- The final step involves amide bond formation between the 1,3,4-thiadiazole-2-amine and the nicotinamide derivative.

- This is commonly achieved using carbodiimide-mediated coupling agents such as EDC in the presence of HOBt to activate the carboxylic acid group.

- The reaction is typically performed in solvents like acetonitrile or dichloromethane at room temperature.

- After completion, purification involves aqueous workup, extraction, drying, and column chromatography to isolate the target compound with high purity.

Representative Experimental Procedure and Yields

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR):

Typical ^1H NMR spectra show characteristic signals for the pyridine protons, thiadiazole ring protons, and the hydroxy-substituted nicotinamide protons. For example, aromatic multiplets appear between δ 7.0–8.5 ppm, and amide NH protons appear as broad singlets around δ 11.9 ppm.Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak corresponding to the expected molecular weight of the compound, e.g., m/z 328.2 [M + H]^+ for related thiadiazole-nicotinamide derivatives.Purity:

High purity (>99%) is typically achieved after chromatographic purification, ensuring suitability for biological testing or further chemical transformations.

Summary of Research Outcomes

- The convergent synthesis approach allows efficient assembly of the 6-hydroxy-nicotinamide and 1,3,4-thiadiazole units with moderate to good yields (typically 36–52% in final coupling steps).

- The use of carbodiimide coupling agents (EDC) and additives like HOBt is critical for high coupling efficiency and purity.

- Cyclization conditions for thiadiazole formation are versatile, with options for acid-catalyzed or oxidative methods depending on substrate sensitivity.

- The synthetic route is amenable to structural modifications, enabling the preparation of analogs for medicinal chemistry exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.